methyl (2Z)-2-[(2E)-2-(6-methoxy-4-methylquinazolin-2-yl)imino-5-oxoimidazolidin-4-ylidene]acetate
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Overview
Description
Methyl (2Z)-2-[(2E)-2-(6-methoxy-4-methylquinazolin-2-yl)imino-5-oxoimidazolidin-4-ylidene]acetate is a synthetic organic compound that belongs to the class of quinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-2-[(2E)-2-(6-methoxy-4-methylquinazolin-2-yl)imino-5-oxoimidazolidin-4-ylidene]acetate typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinazoline Core: Starting with a suitable aromatic amine, the quinazoline core can be synthesized through cyclization reactions.
Introduction of Functional Groups: Methoxy and methyl groups can be introduced through alkylation reactions.
Formation of the Imidazolidinone Ring: This step involves the reaction of the quinazoline derivative with appropriate reagents to form the imidazolidinone ring.
Final Esterification: The final step involves esterification to introduce the methyl acetate group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.
Reduction: Reduction reactions could target the imino or carbonyl groups.
Substitution: Substitution reactions might occur at the aromatic ring or the imidazolidinone ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: Quinazoline derivatives are often studied as catalysts in organic reactions.
Material Science: These compounds can be used in the development of new materials with specific properties.
Biology
Enzyme Inhibition: Some quinazoline derivatives are known to inhibit enzymes, making them potential candidates for drug development.
Antimicrobial Activity: These compounds may exhibit antimicrobial properties against various pathogens.
Medicine
Cancer Treatment: Quinazoline derivatives have been studied for their potential use in cancer therapy due to their ability to inhibit specific kinases.
Anti-inflammatory Agents: These compounds might also possess anti-inflammatory properties.
Industry
Pharmaceuticals: Used in the synthesis of various drugs.
Agrochemicals: Potential use in the development of pesticides or herbicides.
Mechanism of Action
The mechanism of action of methyl (2Z)-2-[(2E)-2-(6-methoxy-4-methylquinazolin-2-yl)imino-5-oxoimidazolidin-4-ylidene]acetate would depend on its specific biological target. Generally, quinazoline derivatives exert their effects by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Interacting with DNA: Some compounds may intercalate with DNA, affecting replication and transcription.
Modulating Receptors: Acting as agonists or antagonists at specific receptors.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound, known for its wide range of biological activities.
Methoxyquinazoline: Similar structure with a methoxy group, often studied for its pharmacological properties.
Imidazolidinone Derivatives: Compounds with the imidazolidinone ring, known for their diverse chemical reactivity.
Uniqueness
Methyl (2Z)-2-[(2E)-2-(6-methoxy-4-methylquinazolin-2-yl)imino-5-oxoimidazolidin-4-ylidene]acetate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinazoline or imidazolidinone derivatives.
Properties
IUPAC Name |
methyl (2Z)-2-[(2E)-2-(6-methoxy-4-methylquinazolin-2-yl)imino-5-oxoimidazolidin-4-ylidene]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4/c1-8-10-6-9(24-2)4-5-11(10)18-15(17-8)21-16-19-12(14(23)20-16)7-13(22)25-3/h4-7H,1-3H3,(H2,17,18,19,20,21,23)/b12-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SESXXNVJLXTYNC-GHXNOFRVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)N=C3NC(=CC(=O)OC)C(=O)N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C=C(C=CC2=NC(=N1)/N=C/3\N/C(=C\C(=O)OC)/C(=O)N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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